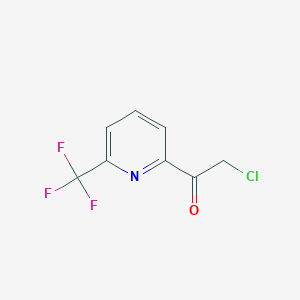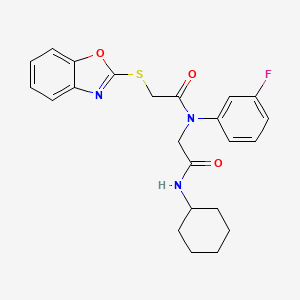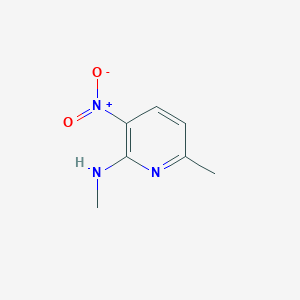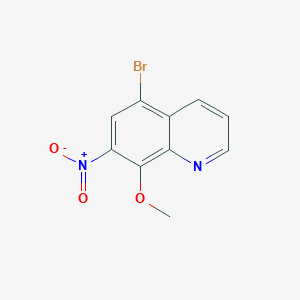![molecular formula C13H16ClFO2 B12838578 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane is a chemical compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound features a chloro-fluoro-phenyl group and a propyl group attached to the dioxane ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-fluoro-benzaldehyde with propyl glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen atoms, resulting in a less substituted dioxane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less substituted dioxanes.
Substitution: Formation of substituted dioxanes with various functional groups.
Applications De Recherche Scientifique
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-3-fluoro-phenyl)-5-methyl-[1.3]dioxane
- 2-(4-Chloro-3-fluoro-phenyl)-5-ethyl-[1.3]dioxane
- 2-(4-Chloro-3-fluoro-phenyl)-5-butyl-[1.3]dioxane
Uniqueness
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the propyl chain, provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H16ClFO2 |
|---|---|
Poids moléculaire |
258.71 g/mol |
Nom IUPAC |
2-(4-chloro-3-fluorophenyl)-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H16ClFO2/c1-2-3-9-7-16-13(17-8-9)10-4-5-11(14)12(15)6-10/h4-6,9,13H,2-3,7-8H2,1H3 |
Clé InChI |
ZQOAQMFIHWUVCF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1COC(OC1)C2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)










![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)

![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)
